![molecular formula C33H33FN2Na2O6 B1141699 Disodium;7-[2-(4-fluorophenyl)-4-[(4-oxidophenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate CAS No. 1276537-18-8](/img/structure/B1141699.png)

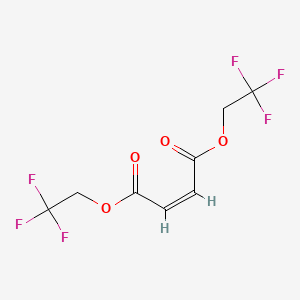

Disodium;7-[2-(4-fluorophenyl)-4-[(4-oxidophenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

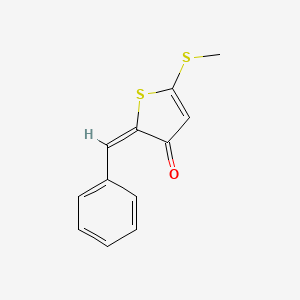

The compound belongs to a class of complex organic molecules characterized by multiple functional groups and a heterocyclic core. Such compounds often exhibit significant biological activities and are of interest in pharmaceutical research and development. The detailed nomenclature indicates the presence of a pyrrol core, fluorophenyl groups, a carbamoyl group, and disodium heptanoate moieties, suggesting a multifaceted chemical structure with potential for diverse chemical reactivity and interactions.

Synthesis Analysis

Synthesis of complex molecules like this typically involves multi-step organic reactions, starting from simpler precursors. Techniques such as Claisen-Schmidt condensation, nucleophilic substitution, and cyclization are commonly employed. For instance, Stefancich et al. (1985) described the synthesis of a fluorinated compound with a pyrrol moiety, indicating the potential strategies that might be involved in synthesizing the compound (Stefancich et al., 1985).

Molecular Structure Analysis

The molecular structure of such compounds is typically characterized using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. These methods provide insights into the compound's 3D conformation, electron distribution, and molecular interactions. For example, the crystal structure analysis of related compounds has revealed the importance of hydrogen bonding, π-π interactions, and molecular geometry in determining the compound's stability and reactivity (Kumar et al., 2018).

Chemical Reactions and Properties

The functional groups present in the compound suggest a range of possible chemical reactions, including esterification, amidation, and electrophilic substitution. The fluorophenyl groups may influence the compound's electronic properties, affecting its reactivity. Compounds with similar structures have been synthesized and studied for their antibacterial activities, indicating the potential chemical reactivity of such molecules (Egawa et al., 1984).

科学的研究の応用

Fluorescent Probes for Enzyme Activity Measurement

A study by Lei et al. (2011) developed a convenient method to synthesize a disodium salt compound as a substrate for the fluorescent determination of alkaline phosphatase (ALP) activity. This approach allows for the assessment of ALP in human serum with good precision, highlighting the compound's potential as a fluorescent probe in biomedical research Lei, Jie, & Ding, 2011.

Antitumor Drug Development

Research conducted on derivatives of similar complex structures has yielded potent antitumor agents. Chou et al. (2010) designed, synthesized, and evaluated novel 2-phenylquinolin-4-ones (2-PQs), leading to the identification of a promising anticancer drug candidate. This work demonstrates the compound's significance in developing new drug candidates for cancer treatment Chou et al., 2010.

Organic Light-Emitting Diodes (OLEDs)

Zhang et al. (2013) synthesized a compound utilized in the development of efficient blue-emitting electrophosphorescent OLEDs. This research showcases the chemical's application in the advancement of display technologies, contributing to the development of high-efficiency OLED devices Zhang et al., 2013.

Antibacterial Agents

Holla et al. (2003) explored the synthesis of new molecules incorporating fluorine-containing groups, demonstrating promising antibacterial activities. This study underscores the potential use of the compound in creating effective antibacterial agents, contributing to the fight against bacterial infections Holla, Bhat, & Shetty, 2003.

特性

IUPAC Name |

disodium;7-[2-(4-fluorophenyl)-4-[(4-oxidophenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H35FN2O6.2Na/c1-20(2)31-30(33(42)35-24-12-14-25(37)15-13-24)29(21-6-4-3-5-7-21)32(22-8-10-23(34)11-9-22)36(31)17-16-26(38)18-27(39)19-28(40)41;;/h3-15,20,26-27,37-39H,16-19H2,1-2H3,(H,35,42)(H,40,41);;/q;2*+1/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTONRNZYFYCVRP-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)[O-].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H33FN2Na2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

618.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Disodium;7-[2-(4-fluorophenyl)-4-[(4-oxidophenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(-)-Bis[(S)-1-(ethoxycarbonyl)ethyl] fumarate](/img/structure/B1141618.png)

![1,3,3-Trimethyl-2-[(E)-3-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)-1-propenyl]-3H-indolium tetraphenylborate](/img/structure/B1141621.png)

![(2S,3AR,6aS)-1,2,3,3a,4,6a-hexahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B1141623.png)